molecular formula C12H19NO2 B15162647 5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one CAS No. 144605-89-0

5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one

Cat. No.: B15162647
CAS No.: 144605-89-0
M. Wt: 209.28 g/mol
InChI Key: QURGLWHGMOVKOT-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one is a chemical compound characterized by a cyclohexene ring with a morpholine substituent. The morpholine moiety contributes to its pharmacological properties. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one involves the reaction of cyclohexene derivatives with morpholine under specific conditions. The exact synthetic route and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is mainly used in research settings. the production likely involves standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and pathways.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The morpholine moiety is known to contribute to its pharmacological properties, potentially affecting neurotransmitter systems and cellular signaling pathways. detailed studies on its exact mechanism of action are limited.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one: A structurally similar compound with a different position of the morpholine substituent.

    Morpholine derivatives: Compounds containing the morpholine moiety, which exhibit a broad spectrum of pharmacological activities.

Uniqueness

5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The presence of the morpholine moiety enhances its pharmacological properties, making it a valuable compound for research in various scientific fields.

Properties

CAS No.

144605-89-0

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

5,5-dimethyl-2-morpholin-4-ylcyclohex-2-en-1-one

InChI

InChI=1S/C12H19NO2/c1-12(2)4-3-10(11(14)9-12)13-5-7-15-8-6-13/h3H,4-9H2,1-2H3

InChI Key

QURGLWHGMOVKOT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C(=O)C1)N2CCOCC2)C

Origin of Product

United States

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